![molecular formula C18H16ClNO2 B4779950 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B4779950.png)
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde, also known as CPIC, is a synthetic compound that belongs to the class of indole-based cannabinoids. It was first synthesized in 2014 by researchers at the University of California, Irvine, and has since gained attention for its potential use in scientific research.
Mechanism of Action
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde binds to the CB1 receptor in a similar manner as other cannabinoids, leading to the activation of various signaling pathways in the brain. This activation can result in the modulation of neurotransmitter release, leading to changes in physiological processes such as pain perception and appetite regulation. 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has also been found to have an allosteric modulatory effect on the CB1 receptor, meaning that it can enhance or inhibit the receptor's activity depending on the presence of other ligands.
Biochemical and Physiological Effects
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to have analgesic effects, reducing pain perception in animal models. 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has also been found to have an appetite-stimulating effect, increasing food intake in animal models. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has several advantages for use in lab experiments. It is a synthetic compound, meaning that it can be easily synthesized and purified in large quantities. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has a high affinity for the CB1 receptor, making it a useful tool for studying the receptor's function. However, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde also has some limitations. It has a relatively short half-life, meaning that it may not be suitable for long-term studies. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde. One area of interest is the development of 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde analogs with improved pharmacological properties, such as longer half-lives or increased selectivity for the CB1 receptor. Additionally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde could be used to study the role of the CB1 receptor in various disease states, such as chronic pain or anxiety disorders. Finally, 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde could be used in conjunction with other compounds to study the interactions between the CB1 receptor and other signaling pathways in the brain.
Scientific Research Applications
1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the CB1 receptor, a receptor that is primarily found in the brain and is involved in various physiological processes such as pain perception, appetite regulation, and memory formation. 1-[3-(4-chlorophenoxy)propyl]-1H-indole-3-carbaldehyde has been used to study the role of the CB1 receptor in these processes and has been found to have similar effects as other cannabinoids such as THC.
properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-15-6-8-16(9-7-15)22-11-3-10-20-12-14(13-21)17-4-1-2-5-18(17)20/h1-2,4-9,12-13H,3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEDMTHKTNIQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=C(C=C3)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)propyl]indole-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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